molecular formula C15H15BrN4O B400756 N'-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477482-60-2

N'-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B400756
CAS No.: 1477482-60-2
M. Wt: 347.21g/mol
InChI Key: SLFDXBVSQBPXOA-RQZCQDPDSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazine group

Properties

CAS No.

1477482-60-2

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H15BrN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9+

InChI Key

SLFDXBVSQBPXOA-RQZCQDPDSA-N

SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the hydrazone moiety can interact with biological molecules through hydrogen bonding and van der Waals interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide include:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide

These compounds share the Schiff base hydrazone structure but differ in their substituents, which can significantly influence their chemical and biological properties. The presence of different substituents can affect the compound’s reactivity, stability, and interaction with biological targets, making each compound unique in its applications and effects .

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